REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:15])([F:14])[C:7]1[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=1>>[N+:1]([C:9]1[C:10](=[O:13])[NH:11][CH:12]=[C:7]([C:6]([F:15])([F:5])[F:14])[CH:8]=1)([O-:4])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(NC1)=O)(F)F
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The fuming nitric acid was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with acetone
|
Type
|
CUSTOM
|
Details
|
The acetone was evaporated to about 60 ml
|
Type
|
CUSTOM
|
Details
|
and the precipitate was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with a 5:1 mixture of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
acetone and dried
|
Reaction Time |
75 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C(NC=C(C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |